3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one is a heterocyclic compound characterized by its unique structure that combines a pyrazole and quinoxaline moiety. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is cataloged under the chemical database with the CAS number 240.26 g/mol and is primarily used for non-human research purposes. It can be synthesized through various chemical reactions involving hydrazine derivatives and diketones, particularly acetylacetone.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one belongs to the class of pyrazole derivatives and can be classified as an organic compound with potential applications in pharmaceuticals and materials science.
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. Monitoring techniques such as thin-layer chromatography are commonly employed to assess reaction progress.
The molecular structure of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one features a planar arrangement due to the conjugated system formed by the pyrazole and quinoxaline rings. The presence of substituents can induce some distortion but generally maintains planarity.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one undergoes various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The choice of reagents significantly influences the product distribution.
The mechanism of action for compounds like 3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one often involves:
Research indicates that these interactions can lead to significant biological effects, including anti-inflammatory and analgesic properties.
The physical properties of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one include:
Chemical properties encompass reactivity patterns typical of heterocycles, including stability under various conditions and solubility profiles in organic solvents.
The potential applications of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one span several fields:
Quinoxaline (benzopyrazine) and pyrazole represent privileged scaffolds in medicinal chemistry due to their versatile pharmacological profiles and capacity for structural diversification. Quinoxaline, a fused heterocyclic system comprising a benzene ring fused to a pyrazine ring, offers a planar, electron-deficient aromatic structure that facilitates π-π stacking interactions with biological targets. This template enables interactions with diverse enzyme active sites and receptor domains, making it a cornerstone in developing therapeutics for infectious diseases, cancer, and central nervous system disorders [5]. Recent pharmacological studies emphasize quinoxaline's role as a kinase inhibitor, DNA intercalator, and enzyme modulator, leveraging its ability to participate in hydrogen bonding and dipole-dipole interactions within biological macromolecules [5].
Pyrazole, a five-membered di-nitrogen heterocycle, provides exceptional metabolic stability and hydrogen-bonding capabilities critical for target engagement. Its amphoteric character allows it to act as both hydrogen bond donor and acceptor, while the adjacent nitrogen atoms enable chelation with metal ions in metalloenzyme targets. The 3,5-dimethyl substitution pattern specifically enhances lipophilicity and sterically shields the pyrazole ring from metabolic degradation, improving pharmacokinetic properties [9] [10]. Contemporary drug design exploits pyrazole's ability to serve as bioisosteric replacements for amide bonds or other heterocycles, optimizing ADME properties while retaining target affinity [7].
The strategic fusion of quinoxaline and pyrazole creates a bifunctional pharmacophore with synergistic biological effects. The quinoxaline component contributes to DNA and enzyme interactions, while the pyrazole moiety enhances target specificity and cellular penetration. This hybrid architecture positions substituents in three-dimensional space to engage complementary binding pockets simultaneously—a design principle validated by the anticancer activity observed in molecular hybrids like 3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one [3] [7].
Table 1: Key Medicinal Chemistry Attributes of Quinoxaline and Pyrazole Heterocycles
Heterocycle | Structural Features | Medicinal Chemistry Roles | Target Interactions |
---|---|---|---|
Quinoxaline | Planar aromatic system, electron-deficient, hydrogen bond acceptor | DNA intercalation, kinase inhibition, enzyme modulation | π-π stacking, hydrogen bonding, van der Waals forces |
Pyrazole | Amphoteric character (H-bond donor/acceptor), metabolic stability | Bioisostere for amides, pharmacophore anchor, metal chelation | Hydrogen bonding, dipole-dipole, coordination chemistry |
3,5-Dimethylpyrazole | Steric shielding of ring, enhanced lipophilicity | Metabolic protection, membrane penetration | Hydrophobic pocket binding, steric complementarity |
The synthetic exploration of quinoxaline-pyrazole hybrids emerged from parallel developments in pyrazole chemistry and quinoxaline functionalization strategies. The foundational synthesis of 3,5-dimethylpyrazole was first reported in 1951 through the condensation of acetylacetone with hydrazine [6], establishing an accessible route to this sterically encumbered heterocycle. Early applications focused on its coordination chemistry, particularly in developing trispyrazolylborate ligands for metal complexes, rather than biological evaluation [6] [9].
The evolution toward pharmacologically active hybrids began in earnest during the 2000s, coinciding with advances in heterocyclic cross-coupling methodologies. Microwave-assisted synthesis and transition metal catalysis enabled efficient N-alkylation and N-arylation of pyrazoles, facilitating their conjugation with quinoxaline scaffolds [8] [10]. A pivotal development occurred with the application of Vilsmeier-Haack formylation to create reactive quinoxaline intermediates capable of undergoing cyclocondensation with pyrazole nucleophiles [10]. This methodology laid the groundwork for constructing the C-N bond between the pyrazole N1 nitrogen and the C3 position of quinoxalin-2(1H)-one—the defining linkage in 3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one.
The therapeutic rationale for these hybrids accelerated following reports of pyrazole-based anticancer agents like crizotinib (FDA-approved in 2011) and quinoxaline derivatives demonstrating kinase inhibition and antiproliferative activities [7]. Structure-activity relationship (SAR) studies revealed that incorporation of 3,5-dimethylpyrazole at the quinoxaline C3 position enhanced cytotoxicity profiles compared to simpler alkyl substituents. This enhancement was attributed to the combined effects of improved cellular penetration (via increased lipophilicity) and additional hydrogen bonding interactions mediated by the pyrazole nitrogens [3] [7]. Contemporary research has refined these hybrids through structure-based design, optimizing the quinoxaline substituents to engage specific biological targets like carbonic anhydrase IX/XII and caspase-3 [3].
Table 2: Milestones in Quinoxaline-Pyrazole Hybrid Development
Time Period | Key Developments | Synthetic Advancements | Therapeutic Focus |
---|---|---|---|
1950s-1970s | Foundation of pyrazole chemistry | Classical condensation (acetylacetone + hydrazine) | Ligands for coordination chemistry |
1980s-1990s | Early medicinal pyrazoles (e.g., phenylbutazone derivatives) | N-alkylation methodologies | Anti-inflammatory agents |
2000-2010 | Emergence of hybrid structures | Transition metal catalysis, microwave-assisted coupling | Broad-spectrum biological screening |
2011-Present | Target-oriented hybrid design | Vilsmeier-Haack formylation/cyclization, regioselective N-functionalization | Anticancer agents, enzyme inhibitors |
The molecular architecture of 3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one (C₁₃H₁₂N₄O; MW 240.26 g/mol) integrates three distinct pharmacophoric elements that synergistically contribute to its biological activity profile:
Quinoxalin-2(1H)-one Core: The oxidized quinoxaline system provides a planar, electron-deficient aromatic surface essential for DNA intercalation and π-stacking within enzyme active sites. The lactam moiety (N1-C2=O) serves as a hydrogen-bonding anchor point, capable of donating and accepting hydrogen bonds with biomolecular targets. This feature is critical for interactions with residues in catalytic pockets, as demonstrated in molecular docking studies with caspase-3 and carbonic anhydrase isoforms [3] [5]. The electron-withdrawing nature of the pyrazine ring induces polarization across the system, enhancing reactivity at C3 for nucleophilic substitution—the attachment point for the pyrazole moiety.
3,5-Dimethylpyrazole Unit: Linked via the pyrazole N1 nitrogen to the quinoxaline C3 position, this substituent introduces steric bulk and hydrophobic character. The methyl groups at C3 and C5 enhance lipophilicity (calculated logP ~2.5), facilitating passive membrane diffusion. More significantly, the unsymmetrical arrangement of ring nitrogens creates a dipole moment that facilitates interactions with polar enzyme subsites. The pyrazole N2 nitrogen acts as a hydrogen bond acceptor, while the sterically accessible N1 position (though alkylated) influences the molecule's overall electron distribution. The 3,5-dimethyl configuration specifically protects against oxidative metabolism while maintaining the heterocycle's hydrogen-bonding capacity [9] [10].
Molecular Hybridization Interface: The C-N bond connecting the pyrazole N1 to quinoxaline C3 establishes conformational constraints that orient the pyrazole ring approximately 60-75° relative to the quinoxaline plane. This spatial arrangement positions the pyrazole's hydrophobic methyl groups away from the quinoxaline plane, creating a three-dimensional topology that complements the cleft geometry of biological targets like carbonic anhydrase IX/XII [3]. Electronic communication between the systems occurs through resonance effects, with the electron-donating pyrazole influencing electron density at the quinoxaline C3 position—a modification shown to enhance DNA binding affinity in related hybrids [7].
The pharmacophore ensemble exhibits a balanced amphiphilic character: the quinoxalinone contributes hydrophilic properties (hydrogen bonding), while the dimethylpyrazole adds hydrophobic surface area. This dual nature enables interactions with both polar residues and hydrophobic pockets in target proteins. Recent molecular modeling indicates the compound adopts a low-energy conformation where the pyrazole methyl groups extend perpendicularly to minimize steric clash, presenting a compact molecular footprint ideal for binding enzyme active sites [3] [7].
Table 3: Pharmacophoric Elements and Their Functional Contributions
Structural Component | Key Physicochemical Properties | Biological Contributions | Structure-Activity Relationship Insights |
---|---|---|---|
Quinoxalin-2(1H)-one Core | Planar aromatic system, H-bond donor/acceptor (lactam), electron-deficient | DNA intercalation, enzyme active site binding, π-π stacking | Oxidation state at C2 critical for hydrogen bonding; planarity essential for DNA interaction |
3,5-Dimethylpyrazole | Amphoteric heterocycle, lipophilic (logP contribution: +0.8), steric protection | Metabolic stability enhancement, hydrophobic pocket binding, dipole-dipole interactions | 3,5-Dimethyl configuration optimizes lipophilicity while retaining H-bonding capacity |
C3-N1 Linkage | Restricted rotation (partial double bond character), ~60-75° dihedral angle | Conformational constraint, electronic communication between rings | N-alkylation essential for metabolic stability; dihedral angle optimizes spatial positioning |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7